Product packaging for Beloranib(Cat. No.:CAS No. 609845-93-4)

Beloranib

Cat. No.: B10773593
CAS No.: 609845-93-4
M. Wt: 499.6 g/mol
InChI Key: ZEZFKUBILQRZCK-MJSCXXSSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Beloranib (B1667920) Development

The development of this compound is rooted in the study of naturally occurring compounds with observed biological effects. Its history highlights a shift in research priorities driven by unexpected findings during preclinical and clinical investigations.

Derivation from Fumagillin (B1674178) Analogues and Initial Research Pathways

This compound is a synthetic analogue of fumagillin, a natural antimicrobial compound isolated from the fungus Aspergillus fumigatus in 1949. wikipedia.orgnih.govwikipedia.org Decades after its initial isolation, fumagillin was unexpectedly found to possess anti-angiogenic properties. nih.govebi.ac.uk This discovery spurred interest in developing synthetic analogues of fumagillin as potential inhibitors of angiogenesis, a process crucial for the growth of new blood vessels, particularly in the context of tumor growth. nih.govnih.govnih.gov

Initial research pathways for fumagillin analogues, including this compound, were therefore primarily focused on their potential as anti-cancer agents due to their ability to inhibit endothelial cell growth and tumor angiogenesis. nih.govwikipedia.orgnih.govresearchgate.net Preclinical studies confirmed that these analogues could inhibit angiogenesis. nih.gov

Evolution of Research Focus Towards Metabolic Modulation

During the preclinical studies of fumagillin analogues for their anti-angiogenic effects, an unexpected observation emerged: these compounds were associated with weight loss as an adverse effect. nih.gov This finding was particularly noteworthy given that adipose tissue is highly vascularized and exhibits angiogenic properties. nih.gov This serendipitous discovery prompted a redirection of research efforts to investigate the effects of fumagillin analogues, including this compound, in animal models of obesity. nih.gov

These investigations revealed that fumagillin analogues caused dose-dependent and reversible weight reduction and loss of adipose tissue in animals. nih.gov This shift marked a significant evolution in the research focus for this compound, transitioning from oncology to the realm of metabolic modulation and the potential treatment of obesity and related conditions. oup.comwikipedia.orgnih.govnih.gov this compound's mechanism of action, inhibiting MetAP2, was found to influence lipid metabolism and energy expenditure, which contributed to its observed effects on body weight. nih.govdovepress.comlarimartx.com

Research Rationale and Significance of this compound Studies

The rationale behind the academic study of this compound is multifaceted, driven by its unique mechanism of action and the significant public health burden of obesity and related metabolic disorders. The significance of this compound research lies in its potential to elucidate novel pathways involved in metabolic regulation and to inform the development of new therapeutic strategies.

This compound's identification as a potent MetAP2 inhibitor provided a novel target for investigating metabolic processes. guidetopharmacology.orgdovepress.comlarimartx.comgcs-web.com Research has indicated that MetAP2 inhibition can influence fatty acid synthesis, oxidation, and lipolysis. oup.comresearchgate.net Studies in rodents demonstrated that this compound could significantly reduce food intake and body weight, suggesting an impact on the central regulation of feeding. oup.comfpwr.org Furthermore, research in animal models explored the anti-inflammatory action of this compound, although the precise mechanisms linking its effects on energy homeostasis and inflammatory pathways are still under investigation. oup.com

The significance of this compound studies is underscored by the urgent need for effective treatments for severe obesity and associated conditions, such as Prader-Willi syndrome and hypothalamic injury-associated obesity, where hyperphagia and significant weight gain are major challenges. gcs-web.comfiercebiotech.comlarimartx.comclinicalleader.com Academic research into this compound aimed to understand how inhibiting MetAP2 could lead to reduced hunger and restore balance to fat metabolism, potentially offering a new approach for these complex disorders. larimartx.comgcs-web.comlarimartx.com Although the clinical development of this compound faced challenges, the academic research into its mechanism of action continues to be critical for identifying the specific proteins and pathways responsible for its effects, which could pave the way for the development of safer "this compound-like" therapeutics. fpwr.orgfpwr.org

Preclinical and early clinical research findings provided compelling data supporting the investigation of this compound for obesity. For instance, studies in obese women showed dose-dependent weight loss with this compound treatment. nih.govresearchgate.netdovepress.com

Here is a summary of some research findings:

Study TypeSubject Population (or Model)Key FindingCitation
PreclinicalExperimental hypothalamic and genetic models of obesity in ratsLed to significant weight loss and hypophagia. researchgate.net
PreclinicalObese rats (hypothalamic defect, MC4rKO)Reduced food intake (~30%) and caused weight loss over 12 days. Increased alpha-MSH, reduced inflammation markers. fpwr.org
Phase 1 ClinicalObese womenDose-dependent weight loss over four weeks. Improvements in lipid profiles (triglycerides, LDL cholesterol). nih.govdovepress.com
Phase 2 ClinicalObese adultsProduced clinically significant and sustained weight loss (0.5 to 1.0 kg per week) and reduced hunger. researchgate.net
Phase 2 ClinicalObese adultsSignificant weight loss and improvements in cardiometabolic risk factors over 12 weeks. nih.govresearchgate.netdovepress.com
Phase 2a ClinicalAdults with Prader-Willi syndrome (PWS)Improvements in body weight, hunger-related behaviors, body composition (reduced fat, preserved lean mass) over 4 weeks. fiercebiotech.com
Phase 3 ClinicalPatients with Prader-Willi syndrome (PWS)Statistically significant reduction in body weight and hyperphagia-related behaviors over 6 months. gcs-web.comclinicalleader.com

These findings highlight the significant impact this compound demonstrated on body weight and metabolic parameters in various research settings, providing a strong basis for further academic investigation into the underlying biological mechanisms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H41NO6 B10773593 Beloranib CAS No. 609845-93-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] (E)-3-[4-[2-(dimethylamino)ethoxy]phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H41NO6/c1-20(2)7-13-24-28(3,36-24)27-26(32-6)23(15-16-29(27)19-34-29)35-25(31)14-10-21-8-11-22(12-9-21)33-18-17-30(4)5/h7-12,14,23-24,26-27H,13,15-19H2,1-6H3/b14-10+/t23-,24-,26-,27-,28+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEZFKUBILQRZCK-MJSCXXSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC4=CC=C(C=C4)OCCN(C)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)/C=C/C4=CC=C(C=C4)OCCN(C)C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179800
Record name Beloranib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251111-30-5, 609845-93-4
Record name Beloranib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=251111-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Beloranib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251111305
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZGN 433
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0609845934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Beloranib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12671
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Beloranib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BELORANIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FI471K8BU6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Pharmacology and Mechanism of Action of Beloranib

Methionine Aminopeptidase (B13392206) 2 (MetAP2) as a Primary Molecular Target

Methionine aminopeptidase 2 (MetAP2) has been identified as the primary molecular target of beloranib (B1667920). wikipedia.orgnih.govgenecards.orgnih.gov MetAP2 is a crucial enzyme involved in the co-translational removal of the N-terminal methionine residue from nascent proteins when the second amino acid is small and uncharged. uniprot.orgidrblab.netwikipedia.org This post-translational modification is essential for the proper folding, localization, and function of many proteins. uniprot.orgidrblab.net

This compound is characterized as an irreversible inhibitor of MetAP2. wikipedia.org It is considered a potent inhibitor of the enzyme. nih.gov While a specific inhibitory constant (Ki) for this compound's enzymatic activity on MetAP2 has not been widely published, it has been noted to exhibit increased sensitivity compared to TNP-470, another fumagillin (B1674178) derivative.

This compound, belonging to the fumagillin class of compounds, interacts with the active site of MetAP2. nih.gov The active site of human MetAP2 is located within a deep cleft in its C-terminal domain and contains metal ions essential for its catalytic activity. Fumagillin derivatives, including this compound, are known to covalently bind to MetAP2. Specifically, this class of inhibitors has been shown to modify the histidine residue at position 231 (His-231) in the active site of MetAP2. Docking studies analyzing the binding interactions of various MetAP2 inhibitors, including this compound and the next-generation inhibitor ZGN-1061, have indicated promising binding scores and interactions with key residues such as His231 and His339 within the MetAP2 active site.

MetAP2 plays a significant role in the regulation of endothelial cell growth and the process of angiogenesis, which is the formation of new blood vessels from existing ones. wikipedia.orguniprot.orgidrblab.net Inhibition of MetAP2 by compounds like this compound and other fumagillin derivatives has been shown to prevent endothelial cell growth and inhibit angiogenesis. wikipedia.org Studies have indicated that MetAP2 is required for endothelial cell growth, and its inhibition or knockdown can suppress endothelial cell proliferation and affect vascular development. However, it is worth noting that one study suggested that MetAP2 function might not be required for endothelial cell proliferation and that depleting MetAP2 through siRNA did not inhibit endothelial cell growth, presenting a potential area for further investigation.

Downstream Cellular and Biochemical Signaling Pathways

Inhibition of MetAP2 by this compound impacts several downstream cellular and biochemical signaling pathways.

MetAP2 inhibition has been shown to down-regulate the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway. wikipedia.org This pathway is a key component in various cellular processes, including cell growth and proliferation. Inhibition of MetAP2 also leads to the inhibition of ERK1/2 phosphorylation. Some research suggests that MetAP2 inhibitors generally suppress the activity of extracellular signal-regulated kinase.

One of the functions of MetAP2 is its role in protecting eukaryotic initiation factor 2 (eIF2) from inhibitory phosphorylation during the process of translation. wikipedia.org MetAP2 associates with the alpha subunit of eukaryotic initiation factor 2 (eIF2α) and provides protection against inhibitory phosphorylation, thereby promoting general protein synthesis. Furthermore, MetAP2 has been shown to inhibit the phosphorylation of eIF-2 R-subunit catalyzed by RNA-dependent protein kinase (PKR) and reverse PKR-mediated inhibition of protein synthesis in intact cells. uniprot.org While the link between this compound treatment and its direct effect on eukaryotic initiation factor 2 phosphorylation has been noted as an area requiring further mechanistic studies, the known role of MetAP2 in this process suggests an indirect impact.

Compound NamePubChem CID
This compound6918502
Methionine Aminopeptidase 2-
Protein NameUniProt ID
Methionine Aminopeptidase 2P50579

Influence on Protein N-Terminal Methionine Processing

MetAP2's primary enzymatic function involves the removal of the N-terminal methionine from certain newly synthesized proteins. jci.orgnih.gov This processing step can be essential for converting an inactive or non-functional protein into its active form. nih.gov By inhibiting MetAP2, this compound interferes with this crucial step in protein maturation for a subset of proteins. nih.gov This interference can lead to altered activity or localization of affected proteins, impacting downstream cellular pathways. nih.gov

Metabolic Pathway Interactions

This compound's inhibition of MetAP2 has been shown to influence several metabolic pathways, particularly those related to lipid metabolism and energy balance. researchgate.netmdpi.comoup.com

Regulation of Lipid Synthesis and Storage Mechanisms

Inhibition of MetAP2 by this compound is associated with the suppression of sterol regulatory element binding protein (SREBP) activity. dovepress.com This suppression is mediated, at least in part, via ERK-related pathways. dovepress.com Reduced SREBP activity leads to decreased lipid and cholesterol biosynthesis. dovepress.com Studies suggest that MetAP2 inhibitors reduce the production of new fatty acid molecules by the liver and help mobilize fat stores. drsharma.cafiercebiotech.comfirstwordpharma.comdrugdiscoverynews.com This effect contributes to a rebalancing of fat metabolism, potentially allowing calories to be used more effectively as an energy source rather than being stored as fat. larimartx.comfiercebiotech.comclinicalleader.com Preclinical studies in obese models have shown that MetAP2 inhibition leads to significant fat mass reduction, likely through a combination of decreased food intake, enhanced energy expenditure, and the modulation of adipocyte metabolism. nih.gov

Stimulation of Fatty Acid Oxidation

Research indicates that MetAP2 inhibition stimulates fatty acid oxidation. researchgate.netresearchgate.net This is supported by clinical data showing an increase in beta-hydroxybutyrate levels, a marker of fat oxidation, in individuals treated with this compound. dovepress.comnih.gov Coupled with increased levels of catabolic hormones like adiponectin and FGF-21, this suggests that MetAP2 inhibition stimulates energy expenditure and fat utilization. dovepress.comnih.govnih.gov Studies in brown adipocytes suggest that MetAP2 inhibitors can enhance norepinephrine-induced lipolysis and energy expenditure. nih.gov Metabolomic analysis in brown adipose tissue of mice treated with MetAP2 inhibitors showed a transient increase in fatty acid metabolites, consistent with increased fatty acid uptake or lipolysis to fuel oxidation. nih.gov

Effects on Cholesterol and Fatty Acid Synthesis

As mentioned, MetAP2 inhibition leads to the suppression of SREBP activity, which in turn reduces lipid and cholesterol biosynthesis. nih.govdovepress.com At lower concentrations, this compound has been shown to induce liver fat utilization and reduce the synthesis of cholesterol and fatty acids. nih.gov Clinical trials have demonstrated that this compound treatment is associated with improvements in lipid parameters, including significant reductions in triglycerides and LDL cholesterol levels. dovepress.comnih.gov

Here is a summary of observed changes in lipid parameters from a Phase 1 study:

ParameterChange with this compound (0.9 mg/m²)Change with Placebo
Triglycerides38% reductionNo change
LDL Cholesterol23% reductionNo change

Data derived from search result dovepress.com.

A 4-week study in obese women showed a significant 42% reduction in triglycerides and an 18% reduction in LDL-cholesterol with 0.9 mg/m² this compound. nih.gov

Identification of Novel and Undetermined Molecular Targets

While MetAP2 is the primary known target of this compound, research continues to explore the full spectrum of its molecular interactions and potential MetAP2-independent mechanisms. fpwr.org

Research into MetAP2-Independent Mechanisms of Action

Although MetAP2 inhibition is considered the primary mechanism for this compound's effects, some research suggests the possibility of MetAP2-independent mechanisms contributing to its observed physiological effects. researchgate.netharvard.edu Preclinical studies involving pair-fed mice indicate that the reduction in food intake alone does not fully account for the weight reduction seen with MetAP2 inhibition, suggesting other mechanisms are at play. researchgate.net

Furthermore, it has been suggested that MetAP2 inhibitors may suppress the activity of extracellular signal-regulated kinase (ERK) 1 and ERK2 pathways. oup.com This suppression could represent another key mechanism contributing to the anti-obesity effects, potentially leading to reduced lipid and cholesterol biosynthesis in peripheral tissues and reduced inflammation. oup.comgoogle.com The exact nature and contribution of these potential MetAP2-independent pathways are areas of ongoing investigation. jci.orgfpwr.orgharvard.edu

Exploration of this compound Binding Proteins Beyond MetAP2

Although this compound is known to covalently modify His231 in the active site of MetAP2 and does not inhibit MetAP1, investigations have extended to identifying potential off-target binding proteins researchgate.net. Understanding interactions beyond the primary target is crucial for a comprehensive pharmacological profile of any compound.

Research into this compound's mechanism of action has suggested that MetAP2 inhibition alone may not fully account for all observed effects, particularly in the context of weight loss and improved compulsive eating behavior in conditions like Prader-Willi syndrome fpwr.org. This has prompted efforts to identify other proteins that this compound might bind to or influence fpwr.org.

One study exploring the pathways affected by this compound administration in obese rat models found neurochemical changes in the brain, specifically an increase in alpha-MSH, a neurochemical important in controlling food intake fpwr.org. This change was hypothesized to potentially increase sensitivity to leptin, a hormone that reduces food intake fpwr.org. While this study focused on downstream effects and pathways rather than direct protein binding, it highlights that this compound's impact extends to complex biological systems involving multiple proteins and signaling cascades fpwr.org.

Further research is ongoing to look for relevant targets of this compound by measuring what proteins it binds to fpwr.org. The goal of such studies is to identify specific proteins responsible for this compound's effects, which could inform the development of future therapeutics fpwr.org. These investigations often involve techniques aimed at identifying proteins that interact with the compound, moving beyond the initial focus solely on MetAP2 fpwr.org.

Preclinical Studies in Animal Models of Metabolic Dysregulation

Investigation in Rodent Models of Obesity

Beloranib (B1667920) has been tested in different rodent models to understand its effects on various forms of obesity researchgate.netnih.gov.

Hypothalamic Obesity Models (e.g., Combined Medial Hypothalamic Lesion Rats)

Studies have investigated this compound in rat models of hypothalamic obesity, such as those with combined medial hypothalamic lesions (CMHL) researchgate.netnih.gov. In CMHL rats, this compound treatment significantly inhibited postsurgery excess weight gain compared to vehicle-treated rats nih.gov. During 12 days of treatment, weight gain was substantially lower in the this compound group (0.2 ± 0.7 g/d) compared to the vehicle group (3.8 ± 0.6 g/d) (P < 0.001) nih.gov. This was accompanied by a significant reduction in daily food intake nih.gov.

Monogenic Obesity Models (e.g., MC4r Knockout Rats)

This compound has also been evaluated in monogenic obesity models, including MC4r knockout (MC4rKO) rats researchgate.netnih.gov. In MC4rKO rats, this compound treatment for 14-21 days resulted in significant reductions in body weight gain nih.gov. This compound-treated MC4rKO rats showed a weight change of -1.7 ± 0.6 g/d compared to 2.8 ± 0.4 g/d in vehicle-treated MC4rKO rats nih.gov. Lean wild-type controls in the same study showed weight changes of -0.7 ± 0.2 g/d with this compound and 1.7 ± 0.7 g/d with vehicle nih.gov.

Preclinical Efficacy in Reducing Adiposity and Weight Gain

Preclinical studies consistently show that this compound and other MetAP2 inhibitors produce weight loss characterized by markedly reduced adiposity mdpi.comresearchgate.net. In diet-induced obese (DIO) insulin-resistant mice, four weeks of subcutaneous administration of a MetAP2 inhibitor comparable to this compound resulted in a 25% reduction in body weight, primarily due to decreased fat mass nih.gov. In obese Thm1-cko mice, a model of ciliopathy-related obesity, two weeks of MetAP2 inhibitor administration reduced body weight by 17.1% from baseline compared to a 5% reduction in the vehicle group jci.orgbiorxiv.org. Studies in mice and rats, including high-fat diet-induced and genetic ob/ob models, have shown that fumagillin (B1674178) analogs like this compound cause dose-dependent reversible weight reduction and adipose tissue loss biorxiv.orgnih.gov.

Here is a representation of preclinical weight change data (illustrative format for interactive table):

Animal ModelTreatment DurationThis compound Weight Change (g/d)Vehicle Weight Change (g/d)P-valueSource
CMHL Rats12 days0.2 ± 0.73.8 ± 0.6< 0.001 nih.gov
MC4rKO Rats14-21 days-1.7 ± 0.62.8 ± 0.4Not stated nih.gov
Lean Wild-type Controls (MC4rKO)14-21 days-0.7 ± 0.21.7 ± 0.7Not stated nih.gov

Analysis of Food Intake Patterns in Animal Models

This compound has been shown to cause a significant reduction in food intake in preclinical studies mdpi.comresearchgate.net. In CMHL rats, this compound treatment led to a 30% reduction in daily food intake compared to vehicle injection nih.gov. Similarly, in MC4rKO rats, this compound treatment resulted in a 28% reduction in food intake nih.gov. While this compound produces a marked reduction in food intake, preclinical studies in obese pair-fed mice suggest that the decrease in food intake does not entirely account for the observed body weight reduction researchgate.net. This indicates that other mechanisms, such as effects on fat metabolism, may also contribute to weight loss researchgate.net.

Metabolic Benefits Beyond Adiposity Reduction in Preclinical Settings

Beyond reducing adiposity and weight gain, preclinical studies have indicated that this compound can offer additional metabolic benefits.

Glucose Homeostasis and Insulin (B600854) Sensitivity

Preclinical models of obesity and diabetes have shown that MetAP2 inhibitors, including this compound, lead to increased glycemic control researchgate.netresearchgate.net. In CMHL rats, this compound treatment improved glucose tolerance and reduced plasma insulin levels nih.gov. MC4rKO rats treated with this compound also showed reduced insulin resistance nih.gov. In obese Thm1-cko mice, MetAP2 inhibitor administration was accompanied by decreased levels of blood glucose and insulin jci.orgbiorxiv.org. Studies have also shown that fumagillin analogs can increase insulin sensitivity in high-fat diet-induced obese mice and rats biorxiv.org.

Here is a representation of preclinical glucose and insulin data (illustrative format for interactive table):

Animal ModelTreatment DurationMetricThis compound ValueVehicle ValueSource
CMHL Rats12 daysGlucose ToleranceImprovedNot improved nih.gov
CMHL Rats12 daysPlasma InsulinReducedNot reduced nih.gov
MC4rKO Rats14-21 daysInsulin ResistanceReducedNot reduced nih.gov
Obese Thm1-cko mice2 weeksBlood GlucoseDecreasedNot decreased jci.orgbiorxiv.org
Obese Thm1-cko mice2 weeksInsulinDecreasedNot decreased jci.orgbiorxiv.org
Circulating Metabolic Hormones and Cytokines (e.g., Adiponectin, FGF-21, alpha-MSH, Interleukin-1β)

Research indicates that this compound can influence the levels of several circulating metabolic hormones and cytokines in preclinical models. Studies in rodents have shown that this compound treatment leads to an increase in the levels of key catabolic hormones such as adiponectin and Fibroblast Growth Factor 21 (FGF-21). dovepress.com Adiponectin is an adipokine known for its positive effects on insulin sensitivity and glucose uptake. acs.orgbiomolther.org FGF-21 is a hormone primarily secreted by the liver that plays a role in glucose homeostasis and lipid metabolism. wikipedia.orgd-nb.info

Furthermore, studies in rat models of obesity have demonstrated that this compound treatment increased circulating levels of alpha-melanocyte stimulating hormone (alpha-MSH). oup.com Alpha-MSH is a peptide involved in the regulation of appetite and energy balance. wikipedia.orgguidetopharmacology.org While the direct impact of this compound on Interleukin-1β (IL-1β) was not explicitly detailed in the search results, IL-1β is a pro-inflammatory cytokine implicated in metabolic disorders and often modulated in contexts of metabolic dysregulation. nih.govguidetopharmacology.orgspringermedizin.dercsb.org

The observed changes in these hormones and cytokines suggest that this compound's effects on metabolism may, in part, be mediated through the modulation of these signaling molecules.

Preclinical Assessment of Anti-Angiogenic Properties

This compound was initially developed as an angiogenesis inhibitor. wikipedia.orgnih.gov Angiogenesis, the formation of new blood vessels, is a critical process in various physiological and pathological conditions, including cancer growth and the expansion of adipose tissue. dovepress.compnas.orgpnas.org Preclinical assessments have evaluated this compound's anti-angiogenic properties in different model systems.

Preclinical Assessment of Anti-Angiogenic Properties

Evaluation in Cancer Research Models

This compound, as a fumagillin analog and MetAP2 inhibitor, has demonstrated anti-angiogenic activity. nih.govnih.gov MetAP2 is an enzyme that plays a role in endothelial cell growth and the formation of new blood vessels. nih.govtandfonline.com By inhibiting MetAP2, this compound prevents endothelial cell growth and thus inhibits tumor angiogenesis. nih.gov Preclinical studies of fumagillin analogs confirmed their ability to inhibit angiogenesis. nih.gov this compound was studied in Phase I clinical trials for cancer based on its anti-angiogenic properties. nih.govsemanticscholar.org

Role in Adipose Tissue Vascularization Control

Adipose tissue expansion is dependent on angiogenesis. pnas.orgpnas.org Modulating vascular development in adipose tissue can alter tissue metabolism and inhibit the development of obesity in animal models. pnas.org Studies have shown that methionine aminopeptidase (B13392206) inhibitors, including fumagillin and this compound, can reduce pathological angiogenesis in adipose tissue, contributing to sustained weight reduction. dovepress.compnas.orgpnas.org This reduction in adipose tissue vascularization has been observed in preclinical models treated with angiogenesis inhibitors. dovepress.com

Pharmacodynamic Characterization in Preclinical Systems

Cellular Level Responses

At the cellular level, Beloranib (B1667920) exerts its effects primarily by modulating the size and number of adipocytes and by inhibiting the proliferation of endothelial cells.

Preclinical studies investigating MetAP2 inhibitors, including compounds related to this compound, have shown a significant impact on adipocyte morphology. In animal models of obesity, treatment resulted in a notable reduction in the average size of adipocytes within subcutaneous fat deposits. dovepress.com This decrease in adipocyte hypertrophy is a key component of healthy adipose tissue expansion and function. nih.govmdpi.com While a direct effect on inducing a higher number of smaller adipocytes (hyperplasia) is a recognized mechanism for healthy adipose tissue remodeling, the primary effect observed in preclinical models of MetAP2 inhibition is the reduction in the size of existing fat cells. dovepress.commdpi.com

A fundamental mechanism of this compound's action is the inhibition of endothelial cell proliferation. nih.gov As a MetAP2 inhibitor, this compound interferes with processes that are crucial for the formation of new blood vessels, a process known as angiogenesis. dovepress.comnih.gov Endothelial cells are key regulators in the angiogenic cascade, and their proliferation is a critical step. nih.gov By slowing the proliferation of these cells, this compound effectively reduces the vascularization of adipose tissue. dovepress.comnih.gov This anti-angiogenic effect is a central aspect of its therapeutic action, as the expansion of fat tissue is highly dependent on the development of a new blood supply. dovepress.com

Tissue Level Responses

The cellular effects of this compound translate into significant changes at the tissue level, particularly within the liver and adipose tissue.

This compound induces significant remodeling of adipose tissue. nih.gov This is characterized by a reduction in adipose tissue vascularization, a direct consequence of its anti-angiogenic properties. dovepress.com Furthermore, the observed decrease in the average size of adipocytes contributes to a healthier adipose tissue profile. dovepress.com This remodeling process is also associated with changes in the secretion of adipokines; for instance, levels of leptin decrease, consistent with a reduction in total fat mass, while levels of the catabolic hormone adiponectin increase. dovepress.comnih.gov

Systemic Metabolic and Inflammatory Markers in Animal Studies

Preclinical animal studies have consistently demonstrated that this compound administration leads to improvements in a range of systemic metabolic and inflammatory markers. Treatment with MetAP2 inhibitors in obese animal models resulted in significant decreases in serum cholesterol, glucose, and insulin (B600854) levels. dovepress.com Furthermore, studies have shown improvements in cardiometabolic risk factors, including reductions in triglycerides and low-density lipoprotein (LDL) cholesterol. dovepress.com A notable effect was also seen on C-reactive protein, a marker of systemic inflammation, which was significantly reduced. dovepress.comnih.gov

MarkerEffect Observed in Animal StudiesReference
Serum GlucoseDecreased dovepress.com
Serum InsulinDecreased dovepress.com
Serum CholesterolDecreased dovepress.com
TriglyceridesDecreased dovepress.com
Low-Density Lipoprotein (LDL) CholesterolDecreased dovepress.com
LeptinDecreased dovepress.comnih.gov
AdiponectinIncreased dovepress.comnih.gov
Beta-hydroxybutyrateIncreased dovepress.com
C-reactive protein (CRP)Decreased dovepress.comnih.gov
Fibroblast Growth Factor 21 (FGF-21)Increased dovepress.com

Impact on Inflammatory Pathways and Markers

Preclinical research indicates that this compound exerts a notable influence on inflammatory processes, a key factor in the pathophysiology of obesity and its related comorbidities. The anti-inflammatory effects of this compound are believed to be mediated, at least in part, through its inhibition of methionine aminopeptidase (B13392206) 2 (MetAP2).

In preclinical models, the inhibition of MetAP2 has been shown to modulate the expression of genes involved in inflammation within both liver and adipose tissue. This modulation is consistent with a reduction in cellular processes dependent on the extracellular signal-regulated kinase (ERK) pathway dovepress.com. Further mechanistic insights come from studies on BL6, a MetAP2 inhibitor structurally related to this compound. In cultured microglial cells, BL6 was found to attenuate inflammation by inhibiting the Akt/NF-κB signaling pathway mdpi.com. The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition can lead to a decrease in the production of pro-inflammatory cytokines.

Studies in rodent models of obesity have provided further evidence for the anti-inflammatory effects of this compound. In obese rats, administration of this compound led to a reduction in the levels of inflammatory markers fpwr.org. While specific markers were not detailed in this particular study, clinical observations in humans with hypothalamic injury-associated obesity have shown that treatment with this compound is associated with improvements in high-sensitivity C-reactive protein (hsCRP), a well-established systemic marker of inflammation nih.gov.

The table below summarizes key preclinical findings regarding the impact of MetAP2 inhibition on inflammatory pathways.

Model SystemKey FindingsImplicated Pathway
Hepatic and Adipose TissueAltered expression of inflammation-related genes dovepress.com.ERK-dependent pathways dovepress.com.
Cultured MicrogliaAttenuation of inflammation mdpi.com.Akt/NF-κB pathway mdpi.com.
Obese Rat ModelsReduced levels of inflammatory markers fpwr.org.Not specified.

Energy Expenditure and Thermogenesis Modulation

One proposed mechanism for this effect is a direct action on brown adipocytes. Research has shown that MetAP2 inhibition can reverse the resistance to norepinephrine-induced energy expenditure and the expression of uncoupling protein 1 (Ucp1) in brown adipocytes nih.gov. UCP1 plays a crucial role in thermogenesis by uncoupling mitochondrial respiration from ATP synthesis, leading to the dissipation of energy as heat.

Furthermore, the inhibition of MetAP2 appears to stimulate fat utilization and lipid excretion. This is supported by observations of increased levels of the catabolic hormones adiponectin and fibroblast growth factor 21 (FGF-21), as well as the presence of ketone bodies like beta-hydroxybutyrate, which are indicative of increased fatty acid oxidation dovepress.com.

However, it is important to note that the impact of this compound on thermogenesis may be model-dependent. In certain rat models of genetic and hypothalamic obesity, treatment with a this compound analog, ZGN-440, did not affect body temperature or locomotor activity nih.gov. In these instances, the significant weight loss observed was primarily attributed to a reduction in food intake rather than an increase in thermogenic activity nih.gov. This suggests that while this compound has the potential to modulate energy expenditure, its predominant mechanism of action for weight reduction may vary depending on the specific physiological context.

The following table outlines the key preclinical findings related to this compound's effects on energy expenditure and thermogenesis.

Animal ModelKey Findings
ob/ob and high-fat diet-induced obese miceIncreased energy expenditure nih.gov.
Brown Adipocytes (in vitro/ex vivo)Reversal of norepinephrine-induced resistance on energy expenditure and Ucp1 gene expression nih.gov.
Rat models of genetic and hypothalamic obesityNo significant effect on body temperature or locomotor activity nih.gov.

Pharmacokinetic Studies in Preclinical Species

Absorption and Bioavailability in Animal Models

Absorption is the process by which a drug enters the systemic circulation, and bioavailability refers to the fraction of the administered dose that reaches the bloodstream intact allucent.com. Preclinical studies evaluate absorption following different routes of administration, which significantly influences the rate and extent of drug uptake allucent.com.

While specific quantitative data on the oral bioavailability of Beloranib (B1667920) in animal models is not extensively detailed in the provided search results, preclinical findings for a related compound, ZGN-1061, indicated rapid drug absorption mdpi.com. General principles of preclinical PK studies emphasize the importance of understanding absorption in species like rats and dogs, which are commonly used to predict human absorption medwinpublishers.com. Studies involving intravenous (IV) administration are often conducted to determine systemic exposure without the variable of absorption from the administration site researchgate.net.

Distribution and Tissue Accumulation Profiles

Drug distribution describes the reversible transfer of a molecule from the bloodstream into other body compartments and tissues allucent.com. Preclinical studies aim to understand how the drug is distributed throughout the organism and whether it accumulates in specific tissues.

Pharmacokinetic studies of CKD-732 (this compound) have been conducted in male Sprague Dawley (SD) rats and beagle dogs following bolus intravenous administration researchgate.net. While detailed tissue accumulation profiles were not provided in the snippets, distribution is a key component of these investigations allucent.com. The rapid disappearance of a related compound, GEM-IB, from circulation in mice and dogs was hypothesized to be explained by a combination of metabolism and rapid distribution to tissue/bone, illustrating the factors influencing distribution profiles observed in preclinical PK studies mdpi.com.

Metabolic Fate and Metabolite Identification in Non-Human Systems

Metabolism is the process by which the body breaks down a drug, often through enzymatic transformations, into metabolites allucent.com. Identifying these metabolites and understanding the metabolic pathways in preclinical species is crucial for assessing potential differences in drug processing compared to humans biotechfarm.co.ilfda.gov.

In studies investigating the pharmacokinetics of CKD-732 (this compound) in male SD rats and beagle dogs after intravenous administration, the parent compound and metabolites were analyzed using LC/MS researchgate.net. The main metabolite was isolated and identified as an N-oxide researchgate.net. This indicates that N-oxidation is a significant metabolic pathway for this compound in these preclinical species. Detailed studies across rodents and non-rodents provide data on metabolization patterns, which inform potential efficacy and safety margins biotechfarm.co.il.

Excretion Pathways

Excretion is the process by which a drug and its metabolites are eliminated from the body, primarily through renal (urine) or hepatic (bile/feces) pathways allucent.com. Understanding the excretion routes in preclinical species provides insight into how the drug is cleared from the system.

While specific data on the excretion pathways of this compound in animal models were not extensively detailed in the provided snippets, general preclinical PK studies in animals like rats, which are noted to mirror human excretion pathways, are commonly used to gain valuable insights into the excretion patterns of both the parent drug and its metabolites biotechfarm.co.il. Studies often assess excretion through various routes, including renal and hepatic pathways biotechfarm.co.il. Rapid clearance was noted as a characteristic in preclinical findings for the related compound ZGN-1061 mdpi.com.

Structure Activity Relationship Sar and Rational Drug Design

Beloranib (B1667920) as a Fumagillin (B1674178) Analogue

This compound is a synthetic analogue of fumagillin, a natural product isolated from the fungus Aspergillus fumigatus. dovepress.com Fumagillin itself was first identified for its antimicrobial properties and later, unexpectedly, for its ability to inhibit angiogenesis. drsharma.ca This anti-angiogenic activity, coupled with an observed side effect of weight loss in preclinical studies, spurred the development of fumagillin analogues as potential cancer and obesity therapies. drsharma.ca

The core structure of fumagillin is responsible for its inhibitory effect on MetAP2, an enzyme crucial for the post-translational modification of proteins. Fumagillin and its analogues act as irreversible inhibitors of MetAP2. drsharma.ca this compound was specifically designed to retain the fumagillol backbone of the parent compound while improving its pharmacological properties, such as water solubility. fpwr.org It is classified as a fumagillin-class MetAP2 inhibitor and functions by blocking the enzyme's activity, which in turn affects endothelial cell growth and fat metabolism. drsharma.cadrugdiscoverynews.com This targeted mechanism of action represented a novel approach to treating obesity by modulating the production and utilization of fatty acids. gcs-web.com

Comparative Analysis with Related MetAP2 Inhibitors (e.g., TNP-470, ZGN-1061)

The journey from the natural product fumagillin to more refined therapeutic candidates involved several key analogues, including TNP-470 and the second-generation compound, ZGN-1061. Each iteration aimed to enhance potency, selectivity, and safety.

TNP-470 (AGM-1470) was one of the first synthetic analogues of fumagillin to be developed. nih.gov It demonstrated more potent anti-angiogenic activity than fumagillin in multiple animal models and entered clinical trials for cancer. drugdiscoverynews.comnih.gov Like its parent compound, TNP-470 is a specific, irreversible inhibitor of MetAP2. nih.gov this compound (also known as CKD-732) was later developed as a derivative of TNP-470 and exhibited a 2-fold increase in sensitivity compared to TNP-470 and a 1000-fold increase in selectivity for vascular endothelial cells over fumagillin. drugdiscoverynews.com

ZGN-1061 (Aclimostat) was developed as a second-generation MetAP2 inhibitor specifically to address the safety concerns that arose with this compound, particularly the risk of venous thromboembolism. nih.gov ZGN-1061 retains the fumagillin-class structure but was designed to have a different pharmacokinetic profile. nih.gov Preclinical studies showed that ZGN-1061 had a shorter half-life and was more rapidly absorbed and cleared compared to this compound. nih.govprobechem.com This reduced duration of exposure was intended to minimize adverse effects on vascular endothelial cells. nih.gov Despite these modifications, ZGN-1061 demonstrated comparable efficacy to this compound in preclinical models, producing a similar reduction in body weight and fat mass in diet-induced obese mice. nih.govprobechem.com

The following table provides a comparative overview of these MetAP2 inhibitors.

FeatureFumagillinTNP-470This compoundZGN-1061
Origin Natural ProductSynthetic AnalogueSynthetic AnalogueSecond-Generation Synthetic Analogue
Primary Target MetAP2MetAP2MetAP2MetAP2
Inhibition IrreversibleIrreversibleIrreversibleIrreversible
Key Development Focus Anti-angiogenicImproved potency over fumagillinImproved potency and selectivity over TNP-470Improved safety profile over this compound
Preclinical Efficacy Anti-angiogenic, weight lossPotent tumor progression inhibitorSignificant weight loss, improved metabolic factorsComparable weight loss to this compound
Noted Preclinical/Clinical Issues Toxicity concernsNeurotoxicity, effects on reproductive systemVenous thromboembolismDevelopment discontinued due to safety concerns

Development of Next-Generation this compound-Like Compounds

The clinical development of this compound was ultimately halted due to serious adverse events, specifically venous thromboembolism. This led to a focused effort on creating next-generation MetAP2 inhibitors that could retain the therapeutic benefits of this compound while possessing a significantly improved safety profile. This research led to the development of ZGN-1061. nih.gov

Strategies for Modulating Biological Activity

The primary strategy for developing safer this compound-like compounds was to modulate the drug's pharmacokinetic and pharmacodynamic properties. nih.gov The hypothesis was that the adverse effects of this compound were linked to prolonged exposure of the vascular endothelium to the drug. probechem.com Therefore, the rational design of ZGN-1061 focused on creating a molecule with:

Shorter drug exposure times : ZGN-1061 was engineered for rapid absorption and clearance. nih.govprobechem.com

Lower intracellular accumulation : This was intended to reduce the effects on endothelial cell proliferation and coagulation proteins. nih.gov

Reduced cellular enzyme inhibition : The goal was to achieve a therapeutic effect on fat metabolism without causing the off-target effects that led to thrombosis. nih.gov

By optimizing these parameters, researchers aimed to create a therapeutic window where the anti-obesity effects were present, but the risk of thromboembolic events was minimized.

Preclinical Lead Optimization Efforts

Preclinical studies were crucial in validating the design strategy for ZGN-1061. probechem.com In head-to-head comparisons with this compound in animal models, ZGN-1061 demonstrated a successful optimization of its profile.

Efficacy : In a mouse model of diet-induced obesity, subcutaneous administration of ZGN-1061 for four weeks resulted in a 25% reduction in body weight, an effect comparable to that of this compound. This weight loss was primarily from reduced fat mass. ZGN-1061 also led to similar improvements in metabolic parameters like plasma glucose and insulin (B600854). nih.govprobechem.com

Safety : In vitro studies showed that the effects of ZGN-1061 on endothelial cell proliferation and coagulation proteins were significantly lessened compared to this compound. probechem.com In vivo studies in dogs confirmed that ZGN-1061 was absorbed and cleared more rapidly than this compound and, importantly, did not lead to an increase in coagulation markers. nih.govprobechem.com Rat studies also indicated a greatly improved safety profile for ZGN-1061 relative to this compound. probechem.com

These preclinical findings supported the hypothesis that a MetAP2 inhibitor with a shorter duration of exposure could maintain efficacy while improving safety. probechem.com

Addressing Preclinical Observations in Analog Development (e.g., teratogenicity, testicular function)

A key driver in the development of second-generation MetAP2 inhibitors was the need to avoid preclinical safety concerns that had been identified with earlier compounds in the class. The development program for ZGN-1061 was part of a multi-year effort to discover novel compounds that specifically circumvented limiting preclinical issues observed with this compound, including teratogenicity and adverse effects on testicular function. drugdiscoverynews.com The goal was to create a more highly optimized MetAP2 inhibitor with a robust, long-term safety profile suitable for chronic administration in the treatment of obesity and related metabolic disorders. drugdiscoverynews.com This focus on designing out specific toxicities from the lead compound is a hallmark of modern rational drug design.

Advanced Research Methodologies and Future Perspectives

In Vitro Experimental Approaches

High-throughput screening (HTS) is a drug discovery process that utilizes automation to rapidly test large libraries of chemical compounds for a specific biological activity. news-medical.netnih.gov This methodology is crucial for identifying "hits"—compounds that affect a biological target in a desired manner. news-medical.net In the context of beloranib (B1667920), HTS has become a pivotal tool for elucidating its precise mechanism of action.

Initially, this compound was understood to function as an inhibitor of methionine aminopeptidase (B13392206) 2 (MetAP2), and it was presumed that this inhibition was the primary driver of its weight-loss effects. fpwr.org However, subsequent research has revealed that MetAP2 inhibition is not essential for this compound's efficacy. fpwr.org This significant finding has shifted the focus of research toward identifying the other specific proteins and molecular pathways responsible for its potent effects on appetite and weight. fpwr.org

To address this, current research strategies involve using a combination of computational techniques and HTS to screen for the relevant molecular targets to which this compound binds. fpwr.org By identifying the downstream effectors of this compound's hyperphagia-reducing action, researchers aim to uncover safer, next-generation therapeutic candidates that mimic this compound's mechanism while avoiding potential safety issues. fpwr.org This approach allows for the rapid assessment of numerous potential protein interactions, accelerating the identification of novel drug targets for conditions like Prader-Willi syndrome (PWS). fpwr.org

Table 1: Methodologies for this compound Target Identification

Research Phase Assumed Target Key Finding Future Approach Goal
Initial Development Methionine aminopeptidase 2 (MetAP2) MetAP2 is not required for the therapeutic effects of this compound. fpwr.org High-Throughput Screening (HTS) & Computational Modeling fpwr.org Identify the specific proteins responsible for this compound's weight loss effects. fpwr.org
Next-Generation Therapeutics Novel Protein Targets TBD Develop "this compound-like" drugs with improved safety profiles. fpwr.org Create a lead drug candidate suitable for clinical trials in PWS and other obesity-related disorders. fpwr.org

Computational modeling and molecular docking are powerful in silico methods used to predict how a small molecule, such as this compound, interacts with a protein target at the atomic level. These techniques are essential for understanding the structural basis of a drug's efficacy and for designing more potent and selective inhibitors. nih.gov

In the study of this compound, docking studies have been instrumental in characterizing its interaction with its known target, MetAP2. nih.gov this compound is a synthetic derivative of the natural compound fumagillin (B1674178), modified to improve its pharmacological properties. nih.gov Computational analyses have revealed that these structural modifications enhance its binding affinity for MetAP2. nih.gov Specifically, modifications to the phenyl ring of this compound promote stronger hydrophobic interactions with key amino acid residues within the MetAP2 active site, such as Leu447. nih.gov

Docking simulations calculate a binding score, which estimates the binding affinity between the ligand and the protein; for this compound with MetAP2, this score has been calculated at -6.2 kcal/mol, indicating a strong interaction. nih.gov These models show that this compound forms stable interactions with critical residues, including His231, which is essential for the catalytic activity of MetAP2. nih.gov This detailed molecular understanding, derived from computational models, provides a rational basis for the design of next-generation MetAP2 inhibitors. nih.govmdpi.com

Table 2: this compound-MetAP2 Interaction Details from Docking Studies

Parameter Description Finding Reference
Target Protein Methionine aminopeptidase 2 (MetAP2) This compound is a potent inhibitor of MetAP2. nih.gov
Binding Score Estimated binding affinity -6.2 kcal/mol nih.gov
Key Interacting Residues Amino acids in the active site crucial for binding His231, Tyr444, Leu447, His382 nih.gov
Interaction Type Nature of the chemical bonds formed Covalent and hydrophobic interactions nih.gov
Structural Basis Molecular features enhancing the interaction Modifications to the phenyl ring improve hydrophobic contacts. nih.gov

In Vivo Experimental Paradigms

In vivo animal models are indispensable for biomedical research as they allow for the study of complex physiological and pathological processes in a living organism, providing crucial data before human clinical trials. bdvets.orgnih.gov For a multifaceted condition like obesity, it is vital to use animal models that accurately recapitulate the human phenotype. researchgate.netacetherapeutics.com In this compound research, advanced and highly relevant rodent models have been employed to investigate its effects on severe, treatment-resistant forms of obesity. nih.govoup.com

Two key models used are:

Combined Medial Hypothalamic Lesion (CMHL) Rat Model : This surgical model mimics hypothalamic obesity, a condition that can result from injury or tumors in the hypothalamus. nih.govoup.com These rats exhibit hyperphagia (excessive eating) and rapid weight gain. oup.com

Melanocortin 4 Receptor Knockout (MC4rKO) Rat Model : This is a genetic model that mimics monogenic obesity caused by mutations in the MC4R gene, a significant cause of severe obesity in humans. acetherapeutics.comnih.gov These animals also display hyperphagia, increased body weight, and insulin (B600854) resistance. oup.com

Studies using these models have demonstrated that this compound robustly reduces excess weight gain and food intake. nih.gov These preclinical investigations are critical for validating the therapeutic potential of the compound in specific, hard-to-treat patient populations. researchgate.net

Table 3: Efficacy of this compound in Validated Rat Models of Obesity

Animal Model Phenotype Recapitulated Treatment Duration Key Findings on Body Weight and Food Intake Reference

| Combined Medial Hypothalamic Lesion (CMHL) Rat | Hypothalamic Obesity | 12 days | Weight Gain: Inhibited excess weight gain (0.2 g/day vs. 3.8 g/day in vehicle). Food Intake: Reduced by 30% vs. vehicle. | nih.gov | | Melanocortin 4 Receptor Knockout (MC4rKO) Rat | Monogenic Obesity (MC4R deficiency) | 14-21 days | Weight Gain: Significant reduction (-1.7 g/day vs. 2.8 g/day in vehicle). Food Intake: Reduced by 28%. | nih.gov |

The central nervous system, particularly the hypothalamus, plays a critical role in regulating energy homeostasis and feeding behavior through a complex network of neurochemical signals. fpwr.org Research into this compound's mechanism of action has included neurochemical analyses to understand how it influences these central pathways to reduce food intake. nih.govresearchgate.net

Preclinical studies in rat models of obesity have shown that this compound's effects are not associated with changes in body temperature or locomotor activity, suggesting a specific action on the circuits that control feeding rather than a general metabolic stimulation. nih.govresearchgate.net A key finding from these analyses is that this compound treatment leads to a significant increase in the circulating levels of α-melanocyte-stimulating hormone (α-MSH). nih.govresearchgate.net

α-MSH is a neuropeptide derived from pro-opiomelanocortin (POMC) and is a potent anorexigenic (appetite-suppressing) signal that acts via melanocortin receptors, including MC4R. nih.govnih.gov By increasing α-MSH levels, this compound may enhance the signaling that promotes satiety. nih.gov It has also been suggested that this change could lead to improved sensitivity to the hormone leptin, which normally functions to reduce food intake. fpwr.orgnih.gov This evidence strongly indicates that this compound's robust effect on reducing hyperphagia is linked to its ability to modulate the central regulation of feeding. nih.govfpwr.org

Table 4: Summary of Neurochemical and Physiological Findings in Animal Models

Longitudinal study designs are essential in preclinical research to assess the sustained efficacy and progressive effects of a therapeutic candidate over time. Rather than observing outcomes at a single time point, these studies involve repeated measurements, allowing researchers to track changes in parameters like body weight and food intake throughout the treatment period. This approach was utilized in the preclinical evaluation of this compound in rat models of obesity. nih.gov

In studies lasting from 12 to 21 days, this compound demonstrated a consistent and progressive effect on reducing body weight gain and food intake. nih.gov For example, in a 4-week proof-of-concept trial involving patients with hypothalamic injury-associated obesity, this compound treatment resulted in progressive weight loss that continued through the 8-week open-label extension phase. nih.gov This continuous effect is a critical feature, suggesting that the mechanism of action does not induce rapid tolerance.

Tracking these changes over several weeks provided robust evidence that this compound's impact was not transient. researchgate.net The data from these longitudinal preclinical studies were crucial for establishing the compound's potential for producing meaningful and sustained weight loss, which supported its advancement into further clinical investigation. fpwr.orgnih.govnih.gov

Table 5: Longitudinal Effects of this compound in a Hypothalamic Injury-Associated Obesity Model (Clinical Proof-of-Concept)

Time Point Mean Weight Change from Baseline (this compound Group) Mean Difference vs. Placebo Reference
Week 4 -3.2 kg -3.2 kg nih.gov
Week 8 (Open-Label) -6.2 kg N/A nih.gov

Note: This table is based on a clinical proof-of-concept study that illustrates the longitudinal design principles applied in this compound research.

Table of Compounds

Pair-Fed Animal Models in Metabolic Research

Pair-fed animal models are a critical tool in metabolic research to distinguish between the effects of a compound on appetite and its direct effects on energy metabolism. In this experimental design, a control group of animals is fed the same amount of food as that consumed by the animals treated with the experimental compound. This methodology allows researchers to isolate the compound's impact on metabolic processes, independent of changes in caloric intake.

While specific, detailed results from pair-feeding studies exclusively focused on this compound are not extensively published in publicly available literature, preclinical studies with methionine aminopeptidase 2 (MetAP2) inhibitors, the class of drugs to which this compound belongs, have utilized this approach. These studies have shown that the weight loss observed with MetAP2 inhibition is not solely attributable to a reduction in food intake. In these preclinical models, animals treated with a MetAP2 inhibitor that were pair-fed to match the reduced food consumption of the treatment group still exhibited greater weight loss than the control animals. This suggests that MetAP2 inhibitors, including this compound, likely have a direct impact on energy expenditure and metabolic rate. For instance, a study involving a neuropeptide Y (NPY) Y5 antagonist, another anti-obesity compound, employed a pair-feeding design in diet-induced obese mice. The results demonstrated that the antagonist-treated mice had a significant decrease in body weight compared to the pair-fed group, indicating a stimulation of thermogenesis and an increase in energy expenditure nih.gov. This type of finding in related research highlights the importance of pair-fed models in elucidating the complete mechanism of action of metabolic drugs like this compound.

Table 1: Representative Data from a Hypothetical Pair-Fed Study with a MetAP2 Inhibitor

GroupDaily Food Intake (g)Change in Body Weight (%)Change in Fat Mass (%)Change in Energy Expenditure (kcal/day)
Control (Ad libitum) 15+5+812
MetAP2 Inhibitor 10-15-2515
Pair-Fed Control 10-8-1211

Note: This table is illustrative and based on the general findings from studies on MetAP2 inhibitors, not on a specific published study of this compound.

Gaps in Preclinical Knowledge and Future Research Directions

Despite the significant research conducted on this compound, several gaps in our preclinical understanding of the compound remain. Future research should focus on addressing these areas to fully elucidate its therapeutic potential and mechanisms of action.

Elucidating Unresolved Mechanisms of Action in Energy Homeostasis and Inflammation

A primary area for future investigation is the complete mechanism by which this compound influences energy homeostasis. While it is known to be an inhibitor of MetAP2, recent research suggests that its effects on weight loss and hyperphagia may not be entirely dependent on this inhibition fpwr.org. Some studies have indicated that MetAP2 may not be necessary for this compound to exert its therapeutic effects, pointing towards the existence of other molecular targets or pathways fpwr.org.

This compound's influence appears to extend to both central and peripheral mechanisms that regulate energy balance escholarship.org. Preclinical studies in obese rats have shown that this compound administration leads to a reduction in food intake and is associated with neurochemical changes in the brain, such as an increase in α-MSH, which may enhance sensitivity to leptin fpwr.org. Furthermore, this compound treatment has been shown to reduce markers of inflammation common in obesity fpwr.org. However, the precise signaling cascades and molecular interactions that mediate these effects are yet to be fully mapped out.

Future research should aim to identify the specific proteins and pathways that are modulated by this compound, independent of MetAP2. This could involve proteomic and metabolomic approaches to identify novel binding partners and downstream effectors of the compound. A deeper understanding of its impact on inflammatory signaling, including specific cytokine modulation, is also warranted, as this could be a key component of its metabolic benefits researchgate.netnih.gov.

Exploring Broader Therapeutic Applications Beyond Primary Indications

This compound was initially developed as an anti-cancer agent due to its anti-angiogenic properties as a MetAP2 inhibitor dovepress.commedchemexpress.comepfl.ch. MetAP2 is a known target in oncology because of its role in angiogenesis, a critical process for tumor growth and metastasis. While its development shifted towards obesity, the initial preclinical rationale for its use in cancer remains a valid area for further exploration. Preclinical studies of MetAP2 inhibitors have demonstrated their potential in treating various cancers by disrupting the growth and proliferation of cancer cells medchemexpress.com.

Given its mechanism of action, this compound could have therapeutic potential in other diseases characterized by pathological angiogenesis or inflammation. Future preclinical research could investigate its efficacy in models of diseases such as rheumatoid arthritis, diabetic retinopathy, and certain types of cancer. Exploring these broader applications could unlock the full therapeutic value of this compound and similar compounds.

Development of Biomarkers for Preclinical Efficacy and Target Engagement

The development of robust biomarkers is crucial for the efficient preclinical and clinical development of any therapeutic agent. For this compound and other MetAP2 inhibitors, identifying biomarkers of target engagement and preclinical efficacy is a key area for future research sapient.bioresearchgate.net.

One promising pharmacodynamic biomarker that has been identified for MetAP2 inhibitors is NMet14-3-3γ researchgate.netidrblab.cnnih.gov. Studies have shown that treatment with MetAP2 inhibitors, including this compound, leads to a dose-dependent increase in the cellular levels of NMet14-3-3γ idrblab.cn. In preclinical models, the induction of NMet14-3-3γ in adipose tissues correlated with a reduction in body weight researchgate.net. This suggests that NMet14-3-3γ could serve as a valuable biomarker to assess whether the drug is hitting its target and to predict its efficacy.

Further research should focus on validating NMet14-3-3γ as a predictive biomarker in a wider range of preclinical models and exploring other potential biomarkers. This could include other proteins in the MetAP2 pathway or downstream markers of metabolic and inflammatory changes. The development of reliable biomarkers will be instrumental in guiding the development of safer and more effective "this compound-like" therapeutics fpwr.org.

Q & A

Q. How can researchers ensure reproducibility in this compound’s preclinical studies?

  • Methodological Answer : Adhere to ARRIVE guidelines for animal studies: detailed reporting of sample sizes, randomization, and blinding. Share raw data and analysis code via repositories like Figshare. Cross-validate findings in ≥2 independent labs .

Q. What ethical frameworks apply when designing trials for this compound in pediatric populations?

  • Methodological Answer : Follow FDA/EMA guidelines for pediatric metabolic disorders, emphasizing risk-benefit assessments. Incorporate independent Data Safety Monitoring Boards (DSMBs) and obtain assent from minors alongside parental consent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.